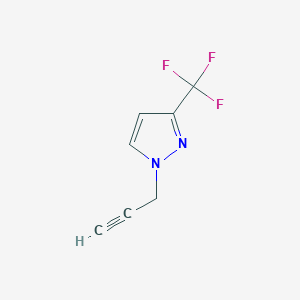

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole

Description

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole (C₇H₅F₃N₂) is a pyrazole derivative characterized by a propargyl group (-C≡C-CH₂) at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the heterocyclic ring. Its molecular structure (SMILES: C#CCN1C=CC(=N1)C(F)(F)F; InChIKey: OEYLEMYQSLILPI-UHFFFAOYSA-N) grants unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYLEMYQSLILPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl-substituted pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole.

Chemical Reactions Analysis

Key Functionalization Reactions

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethyl group directs electrophiles to the 4- and 5-positions:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitro derivatives (51%) .

-

Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> generates sulfonic acids for further coupling .

Cross-Dehydrogenative Coupling (CDC)

The propargyl group participates in CDC with aryl boronic acids:

-

Conditions : Pd(OAc)<sub>2</sub>, Cu(OAc)<sub>2</sub>, O<sub>2</sub>, DMF, 80°C.

-

Outcome : Direct C–H arylation at the propargyl position (e.g., 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole) .

Hydrogenation

-

Catalytic Hydrogenation : H<sub>2</sub>, Pd/C, EtOH reduces the alkyne to a propyl group (quantitative).

-

Selectivity : Retains the trifluoromethyl group without cleavage .

Biological Activity and Derivatives

Derivatives exhibit antimicrobial and kinase-inhibitory properties:

-

Analog Design : Trifluoromethylated pyrazoles mimic Pim1 kinase inhibitors (IC<sub>50</sub> = 18–27 nM) .

-

Antibacterial Activity : 3,5-Bis(trifluoromethyl)phenyl analogs show MIC values as low as 2 µg/mL against MRSA .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C (DSC analysis).

-

Hydrolytic Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12, 24 h) .

Industrial-Scale Functionalization

Enamine’s flow-chemistry protocols enable scalable lithiation:

Scientific Research Applications

Structure and Composition

- Molecular Formula : C7H5F3N2

- Molecular Weight : 174.12 g/mol

- CAS Number : 154471-65-5

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Pharmacological Applications

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole derivatives have shown promising results in various pharmacological studies:

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety can act as activators of pyruvate kinase M2 (PKM2), which is crucial for cancer metabolism. These compounds can potentially reverse the Warburg effect, a metabolic hallmark of cancer cells, thereby inhibiting tumor growth .

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine derivatives, which include 1-prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole, have been identified as potent inhibitors of various kinases such as Pim1 kinase, which is associated with prostate cancer . The synthesis of these compounds has been optimized to yield derivatives with enhanced biological activity.

Material Sciences

The unique properties of 1-prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole make it suitable for applications in material sciences:

Synthesis of Functional Materials

This compound can be used as a precursor in the synthesis of functional materials with specific electronic properties. For instance, its derivatives can be incorporated into polymers or used to modify surfaces for enhanced performance in electronic devices.

Case Study 1: Anticancer Mechanism

A study demonstrated that a series of trifluoromethylated pyrazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved modulation of metabolic pathways through PKM2 activation, leading to reduced cell viability .

Case Study 2: Kinase Inhibition

Another study focused on synthesizing a library of pyrazolo[1,5-a]pyrimidines that included the target compound. These compounds were tested for their inhibitory effects on Pim1 kinase, revealing nanomolar activity against prostate cancer cells .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|

| 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole | PKM2 Activator | Not specified | |

| Pyrazolo[1,5-a]pyrimidine Derivative | Pim1 Kinase Inhibitor | 18 - 27 |

Table 2: Synthesis Conditions for Derivatives

| Reaction Conditions | Yield (%) | Description |

|---|---|---|

| Acetic acid in water at 20 - 28°C for 1h | 89% | Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole |

| Heating at 55°C for 20h | 63% | Synthesis of trifluoromethylated pyrazole derivatives |

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Propargyl vs. Aryl Substituents : The propargyl group in the target compound enhances reactivity for click chemistry or further functionalization, unlike aryl-substituted derivatives (e.g., 1-phenyl or 4-bromophenyl analogs) .

- Trifluoromethyl Position : The 3-CF₃ group is common in bioactive compounds, contributing to metabolic stability and lipophilicity. However, additional substituents (e.g., 5-OCHF₂ in herbicidal agents) modulate specificity .

Biological Activity

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole features a five-membered pyrazole ring with a prop-2-ynyl group and a trifluoromethyl substituent. The chemical formula is , and its IUPAC name is 1-(2-propynyl)-3-(trifluoromethyl)-1H-pyrazole . The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Effects

The compound has also been studied for its anticancer properties. For instance, it has shown promise as a potential inhibitor of specific kinases involved in cancer progression, particularly the Pim1 kinase, which is overexpressed in certain cancers such as prostate cancer . The mechanism involves inhibition of enzyme activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

The biological activity of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : It may act on specific receptors, altering signaling pathways that promote cell growth or survival.

Comparative Analysis

To better understand the unique properties of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Trifluoromethylpyrazole | Trifluoromethyl group | Anti-inflammatory |

| 3-Methylpyrazole | Methyl substitution | Antimicrobial |

| 4-Acetylpyrazole | Acetyl group | Antipyretic |

This comparison highlights how the trifluoromethyl and propynyl groups in 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole contribute to its distinct biological profile compared to other pyrazole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole:

- Antimicrobial Testing : In vitro studies demonstrated that this compound inhibits the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : Research involving human prostate cancer cell lines showed that treatment with this pyrazole derivative resulted in significant reductions in cell viability and increased apoptosis rates, supporting its role as an anticancer agent .

- Kinase Inhibition : A study highlighted the design of analogs based on this compound that showed nanomolar activity against Pim1 kinase, reinforcing its relevance in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via condensation reactions between alkynyl trifluoromethyl ketones and hydrazines. For example, phenyl alkynyl trifluoromethyl ketone reacts with phenyl hydrazine to form trifluoromethyl pyrazoles under mild conditions (50–80°C, 12–24 hours) . Optimization involves adjusting stoichiometry, solvent systems (e.g., THF/water mixtures), and catalytic systems (e.g., copper sulfate/sodium ascorbate for click chemistry) to improve regioselectivity and yields .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Resolve substituent positions (e.g., trifluoromethyl at C3, propargyl at N1) and confirm regiochemistry .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns) .

Q. What are the key challenges in achieving regioselective functionalization of the pyrazole core?

- Methodology : Regioselectivity is influenced by electronic and steric factors. For example, trifluoromethyl groups at C3 direct electrophilic substitution to C4/C5 positions. Propargyl groups at N1 may sterically hinder reactions at adjacent sites. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonamides) enhance selectivity .

Advanced Research Questions

Q. How can computational tools like SHELX assist in the structural analysis and crystallographic refinement of this compound?

- Methodology : SHELX software (e.g., SHELXL) refines X-ray crystallographic data by modeling atomic positions, thermal parameters, and hydrogen bonding. For trifluoromethyl pyrazoles, disordered CF3 groups require constraints (ISOR, DELU) to stabilize refinement. High-resolution data (<1.0 Å) improve accuracy .

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data during structure elucidation?

- Methodology : Contradictions (e.g., unexpected NOE correlations or MS fragments) are resolved via:

- 2D NMR (COSY, HSQC) : Confirm connectivity and rule out regioisomers .

- X-ray crystallography : Definitive structural assignment, especially for polymorphic forms .

- Isotopic labeling : Track reaction pathways (e.g., 15N-labeled hydrazines) .

Q. What methodologies are used to study the compound’s reactivity in forming hybrid heterocycles, such as triazole-pyrazole hybrids?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links propargyl-substituted pyrazoles with azides to form 1,2,3-triazole hybrids. Optimized conditions (CuSO4/Na ascorbate in THF/H2O, 50°C, 16 hours) yield >60% isolated products .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodology :

- Pharmacophore modeling : Identify critical substituents (e.g., trifluoromethyl for lipophilicity, propargyl for clickable modifications) .

- Enzyme assays : Test derivatives against target proteins (e.g., factor Xa inhibitors) to correlate substituent size/position with IC50 values .

Data Analysis and Optimization

Q. How are reaction yields and selectivity improved in multi-step syntheses of trifluoromethyl pyrazoles?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to map optimal conditions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., hydrazone intermediates) .

Q. What role do trifluoromethyl groups play in the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.